3-(4-Aminophenyl)-3-methylbutanoic acid

Description

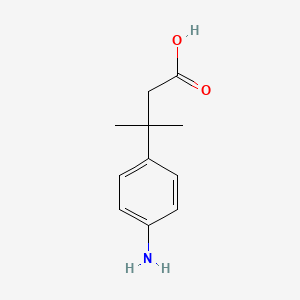

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVPPLZVRVZYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-10-8 | |

| Record name | 3-(4-aminophenyl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(4-Aminophenyl)-3-methylbutanoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. nih.gov For 3-(4-Aminophenyl)-3-methylbutanoic acid, several logical disconnections can be proposed.

A primary and highly logical disconnection involves a functional group interconversion (FGI) of the amine group to a nitro group. The nitro group is a common precursor to an aromatic amine, and its electron-withdrawing nature can be beneficial in earlier synthetic steps. This leads to the key intermediate, 3-(4-nitrophenyl)-3-methylbutanoic acid.

Further disconnection of this nitro-intermediate can proceed in two main ways:

C3-Aryl Bond Disconnection: Breaking the bond between the quaternary carbon (C3) and the phenyl ring suggests a Friedel-Crafts type reaction or the reaction of an organometallic species. This identifies a p-nitrophenyl synthon and a five-carbon acid synthon with an electrophilic or nucleophilic character at C3.

C2-C3 Bond Disconnection: Breaking the bond adjacent to the carboxylic acid suggests a Michael addition-type strategy, where a nucleophile adds to an appropriately substituted acrylic acid derivative.

These disconnections form the basis for the linear and convergent synthetic strategies discussed below.

Classical Synthetic Routes to 3-(4-Aminophenyl)-3-methylbutanoic Acid

Classical approaches to organic synthesis can be categorized as either linear or convergent. google.com Both strategies can be effectively applied to the synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid.

A linear synthesis builds the target molecule sequentially, with each step modifying the product of the previous one. A plausible linear synthesis for 3-(4-Aminophenyl)-3-methylbutanoic acid starts from p-nitrocumene, which can be prepared by the nitration of cumene.

The synthesis proceeds through the formation of the key intermediate 3-(4-nitrophenyl)-3-methylbutanoic acid, which is commercially available, suggesting the viability of this pathway. sigmaaldrich.com The final step is the reduction of the nitro group to the target amine.

A potential linear sequence is detailed below:

Deprotonation and Michael Addition: p-Nitrocumene is deprotonated at the benzylic position using a strong base, and the resulting carbanion undergoes a Michael addition to an acrylate (B77674) ester (e.g., ethyl acrylate).

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, 3-(4-nitrophenyl)-3-methylbutanoic acid.

Reduction: The nitro group is reduced to an amine using standard catalytic hydrogenation methods.

Table 1: Linear Synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid

| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product |

| 1 | Michael Addition | p-Nitrocumene, Ethyl Acrylate | 1. Strong Base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF). 2. Addition of ethyl acrylate. | Ethyl 3-methyl-3-(4-nitrophenyl)butanoate |

| 2 | Ester Hydrolysis | Ethyl 3-methyl-3-(4-nitrophenyl)butanoate | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), followed by acidic workup. | 3-(4-nitrophenyl)-3-methylbutanoic acid |

| 3 | Nitro Group Reduction | 3-(4-nitrophenyl)-3-methylbutanoic acid | H₂, Pd/C or Sn/HCl in a suitable solvent (e.g., Ethanol, Ethyl Acetate). youtube.com | 3-(4-Aminophenyl)-3-methylbutanoic acid |

A convergent synthesis involves the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. This approach is often more efficient for complex molecules. For the target compound, a convergent strategy could involve coupling an aromatic fragment with the butanoic acid side-chain fragment.

One possible convergent route involves a palladium-catalyzed cross-coupling reaction:

Fragment A Synthesis: Preparation of a halogenated aromatic precursor, such as 4-bromo-1-nitrobenzene, from nitrobenzene.

Fragment B Synthesis: Preparation of an organoboron derivative of the side chain, such as 3-(dihydroxyboryl)-3-methylbutanoic acid pinacol (B44631) ester.

Coupling and Reduction: A Suzuki coupling reaction joins the two fragments, followed by the reduction of the nitro group.

Table 2: Convergent Synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid

| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product |

| Fragment A | ||||

| 1A | Bromination | Nitrobenzene | Br₂, FeBr₃ | 4-Bromo-1-nitrobenzene |

| Fragment B | ||||

| 1B | Borylation | 3-Bromo-3-methylbutanoic acid ester | Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 3-(Pinacolatoboryl)-3-methylbutanoic acid ester |

| Coupling & Final Steps | ||||

| 2 | Suzuki Coupling | 4-Bromo-1-nitrobenzene, 3-(Pinacolatoboryl)-3-methylbutanoic acid ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 3-(4-Nitrophenyl)-3-methylbutanoic acid ester |

| 3 | Hydrolysis & Reduction | 3-(4-Nitrophenyl)-3-methylbutanoic acid ester | 1. NaOH(aq), then H₃O⁺. 2. H₂, Pd/C. | 3-(4-Aminophenyl)-3-methylbutanoic acid |

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that often provide higher efficiency, milder reaction conditions, and better control over stereochemistry.

Catalysis is central to modern organic synthesis. In the context of producing 3-(4-Aminophenyl)-3-methylbutanoic acid, catalytic methods are crucial for both the key C-C bond formation and the final reduction step.

Palladium-Catalyzed Cross-Coupling: As outlined in the convergent synthesis (Section 2.2.2), reactions like the Suzuki-Miyaura coupling are powerful for forming the C3-Aryl bond. These reactions utilize a palladium catalyst and are known for their high tolerance of various functional groups.

Catalytic Hydrogenation: The reduction of the nitro group to an amine is most effectively and cleanly achieved by catalytic hydrogenation. youtube.com This method uses a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), with hydrogen gas. It is often preferred over stoichiometric reductants like tin or iron in hydrochloric acid because it proceeds under mild conditions and the workup is simpler, typically involving just filtration of the catalyst.

The C3 carbon of 3-(4-Aminophenyl)-3-methylbutanoic acid is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-. The classical synthetic routes described above produce a racemic mixture (an equal mixture of both enantiomers). The synthesis of single enantiomers, which is often crucial for pharmaceutical applications, requires stereoselective methods. researchgate.net

Enzymatic Resolution: One common strategy is the kinetic resolution of a racemic mixture using an enzyme. For instance, a racemic ester of the target molecule, such as methyl 3-(4-aminophenyl)-3-methylbutanoate, could be treated with a lipase (B570770), such as Candida antarctica lipase A (CAL-A). researchgate.net The enzyme would selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted. The two enantiomers, now in different chemical forms (e.g., one as an acid and one as an ester), can then be separated by standard techniques like chromatography or extraction.

Asymmetric Catalysis: A more direct approach is to use a chiral catalyst to create the stereocenter with a preference for one enantiomer. For example, an asymmetric hydrogenation of an unsaturated precursor could be employed. A suitable precursor would be 3-(4-nitrophenyl)-3-methylbut-2-enoic acid. Hydrogenation of the carbon-carbon double bond using a chiral rhodium catalyst, such as one containing a chiral phosphine (B1218219) ligand like DuPHOS, can yield the desired 3-(4-nitrophenyl)-3-methylbutanoic acid with high enantiomeric excess. nih.gov The subsequent reduction of the nitro group typically does not affect the existing stereocenter.

Table 3: Stereoselective Approaches

| Method | Strategy | Key Reagents/Catalyst | Outcome |

| Enzymatic Resolution | Separation of racemic ester | Lipase (e.g., Candida antarctica lipase A) researchgate.net | Separation of (R)- and (S)-enantiomers after selective enzymatic reaction. |

| Asymmetric Hydrogenation | Enantioselective C=C reduction | Chiral Rhodium catalyst (e.g., [Rh(COD)(Me-DuPHOS)]⁺BF₄⁻) nih.govresearchgate.net | Direct formation of one enantiomer of the nitro-intermediate in excess. |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety and efficiency. nih.gov The synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid offers several opportunities for the incorporation of greener methodologies.

In the context of the Friedel-Crafts reaction, traditional Lewis acids like aluminum chloride (AlCl₃) are effective but generate significant amounts of corrosive and hazardous waste. researchgate.netresearchgate.net A greener approach involves the use of solid acid catalysts. nih.gov These catalysts, which can include zeolites, clays, and sulfonic acid functionalized materials, are often reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure. nih.govnih.gov For instance, sulfonic acid functionalized reduced graphene oxide (SA-rGO) has been reported as an efficient metal-free solid acid carbocatalyst for various organic transformations. nih.gov Another green strategy is the use of phase-transfer catalysts (PTCs), which can enhance reaction rates and allow for the use of more environmentally benign solvent systems, such as water, thereby reducing the need for volatile organic compounds. fzgxjckxxb.comwikipedia.org

For the reduction of the nitro group, classic methods often employ stoichiometric amounts of metals like iron, tin, or zinc in the presence of strong acids, which can lead to significant metal waste. numberanalytics.comnumberanalytics.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a much greener alternative as it utilizes catalytic amounts of the metal and hydrogen gas as the reductant, with water being the only byproduct. numberanalytics.comrsc.org To further enhance the safety and sustainability of this step, catalytic transfer hydrogenation (CTH) has emerged as a highly effective and environmentally friendly method. mdpi.comresearchgate.net This technique often uses formic acid or its salts, like ammonium (B1175870) formate, as a hydrogen source in the presence of a catalyst like Pd/C. mdpi.comresearchgate.net These reactions can often be performed under milder conditions and avoid the direct handling of hydrogen gas. mdpi.com Some CTH methods are even effective in aqueous solvent systems, further boosting their green credentials. researchgate.net

Below is a table summarizing potential green chemistry optimizations for the synthesis:

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Friedel-Crafts Reaction | Stoichiometric AlCl₃ in organic solvent. | Use of solid acid catalysts (e.g., zeolites, SA-rGO) or phase-transfer catalysts. nih.govnih.govfzgxjckxxb.com | Catalyst reusability, reduced waste, easier work-up, potential for use of greener solvents. nih.govnih.govfzgxjckxxb.com |

| Nitro Group Reduction | Stoichiometric metals (Fe, Sn, Zn) in strong acid. numberanalytics.comnumberanalytics.com | Catalytic hydrogenation (e.g., H₂/Pd/C) or Catalytic Transfer Hydrogenation (e.g., formic acid/Pd/C). numberanalytics.commdpi.comresearchgate.net | Use of catalytic amounts of metal, cleaner reaction profiles, avoidance of hazardous metal waste, milder reaction conditions. mdpi.comresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of 3-(4-Aminophenyl)-3-methylbutanoic acid relies heavily on effective purification and isolation techniques for both the nitrated intermediate and the final amino acid product.

Following the Friedel-Crafts reaction, the reaction mixture typically contains the product, unreacted starting materials, the Lewis acid catalyst, and byproducts. The initial work-up often involves quenching the reaction, for example, with water or dilute acid, to deactivate the catalyst. researchgate.net The product is then typically extracted into an organic solvent. researchgate.net The crude intermediate, 3-methyl-3-(4-nitrophenyl)butanoic acid, can be further purified by several methods. Column chromatography is a common technique for separating the desired product from impurities based on their differential adsorption to a stationary phase. whiterose.ac.uk However, for larger scale preparations, recrystallization is often a more efficient and effective method. whiterose.ac.ukrochester.edu The choice of solvent for recrystallization is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. rsc.orgrochester.edu

For the final product, 3-(4-Aminophenyl)-3-methylbutanoic acid, purification strategies must account for its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. After the reduction of the nitro intermediate, the catalyst (if heterogeneous) is first removed by filtration. The purification of the final product often involves crystallization or recrystallization. whiterose.ac.uk The solubility of amino acids is highly dependent on the pH of the solution. Therefore, adjusting the pH can be a powerful tool for both crystallization and removing impurities. For instance, the product can be dissolved in a dilute acidic or basic solution and then precipitated by adjusting the pH to its isoelectric point. Recrystallization from mixed solvent systems, such as ethanol-water or acetone-water, is also a common practice for purifying amino acids and their derivatives. researchgate.netacs.orgwhiterose.ac.uk

A general overview of the purification techniques is provided in the table below:

| Compound | Purification/Isolation Technique | Description |

| 3-methyl-3-(4-nitrophenyl)butanoic acid (Intermediate) | Extraction | The product is separated from the aqueous phase into an immiscible organic solvent. researchgate.net |

| Column Chromatography | Separation based on differential adsorption on a solid support. | |

| Recrystallization | Purification by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. whiterose.ac.ukrochester.edu | |

| 3-(4-Aminophenyl)-3-methylbutanoic acid (Final Product) | Filtration | Removal of the heterogeneous reduction catalyst (e.g., Pd/C). |

| pH-dependent precipitation | The product is precipitated from solution by adjusting the pH to its isoelectric point. | |

| Recrystallization | Purification from a single or mixed solvent system (e.g., ethanol/water). researchgate.netacs.orgwhiterose.ac.uk |

Derivatization and Functionalization Studies of 3 4 Aminophenyl 3 Methylbutanoic Acid

The bifunctional nature of 3-(4-aminophenyl)-3-methylbutanoic acid, possessing both a nucleophilic primary aromatic amine and a carboxylic acid moiety, makes it a versatile building block in synthetic organic and medicinal chemistry. Its distinct functional groups allow for selective modifications, leading to a wide array of derivatives with tailored properties. This article explores the key derivatization and functionalization strategies targeting both the carboxylic acid and the amino group of this compound.

Mechanistic and Molecular Interaction Studies in Vitro and in Silico

Elucidation of Molecular Recognition and Binding Mechanisms

The initial steps in understanding the biological activity of a compound like 3-(4-Aminophenyl)-3-methylbutanoic acid involve elucidating how it recognizes and binds to molecular targets within a biological system. This is typically achieved through a combination of computational modeling and experimental binding assays.

In Silico Docking and Molecular Dynamics Simulations

In silico methods are powerful predictive tools in drug discovery and molecular biology. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time.

For analogous structures, such as 4-phenyl-4-oxo-butanoic acid derivatives, molecular docking studies have been employed to investigate their binding modes with specific enzymes. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of the target protein. For instance, docking analyses of similar compounds have identified interactions with amino acid residues like Lysine and Leucine. While specific data for 3-(4-Aminophenyl)-3-methylbutanoic acid is not available, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a putative target protein. The results would be analyzed based on the docking score and the nature of the intermolecular interactions formed.

Table 1: Representative In Silico Docking Parameters for Analogous Compounds

| Ligand Class | Target Protein | Docking Score (Example) | Key Interacting Residues (Example) |

| Phenylbutanoic Acid Analogs | 1HZP Enzyme | 34.31 | LYS317, LEU6 |

| Amide Derivatives | Myeloperoxidase | -7.79 kcal/mol | Not Specified |

| Triazole Analogs | Tubulin | -8.34 kcal/mol | Asn258 |

This table is illustrative and based on data for analogous compounds, not 3-(4-Aminophenyl)-3-methylbutanoic acid itself.

Receptor/Enzyme Binding Assays (in vitro mechanistic studies)

Experimental validation of computational predictions is crucial. Receptor and enzyme binding assays are used to measure the affinity of a ligand for its target. Radioligand binding assays, for example, determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) by incubating a radiolabeled ligand with a tissue or cell preparation expressing the target receptor.

For a novel compound like 3-(4-Aminophenyl)-3-methylbutanoic acid, a similar approach could be undertaken. A radiolabeled version of the compound or a competitive binding assay with a known ligand for a suspected target would be necessary to determine its binding affinity and selectivity.

Interactions with Biological Macromolecules (in vitro models)

Beyond specific receptor or enzyme targets, a compound's interaction with other biological macromolecules, such as DNA and transport proteins, can be significant. Molecular docking studies can predict potential interactions with DNA, and these can be experimentally verified using techniques like circular dichroism or fluorescence spectroscopy. For instance, some organotin(IV) carboxylates have been shown to interact with DNA through an intercalation binding mode.

Cellular Uptake and Localization Mechanisms (in vitro cell models)

Understanding how a compound enters a cell is fundamental to determining its mechanism of action. Cellular uptake studies in vitro utilize cell lines to investigate the pathways of internalization. These mechanisms can be energy-dependent (e.g., endocytosis) or energy-independent (e.g., direct membrane penetration).

Studies on prodrugs of related compounds, such as 2-(4-aminophenyl)benzothiazoles, have shown that these molecules are taken up by cancer cell lines, where they are then metabolized. The uptake mechanisms can be elucidated using fluorescently labeled compounds and inhibitors of specific pathways. For example, inhibitors of endocytosis like sodium azide (B81097) can be used to determine if the uptake is an active process. The localization of the compound within the cell (e.g., cytoplasm, nucleus, lysosomes) can be visualized using techniques like fluorescence microscopy.

To investigate 3-(4-Aminophenyl)-3-methylbutanoic acid, it could be fluorescently tagged and its uptake into various cell lines monitored over time. The involvement of specific pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis could be probed using specific chemical inhibitors.

Table 3: Common Inhibitors Used in Cellular Uptake Studies

| Inhibitor | Pathway Targeted |

| Sodium Azide | Energy-dependent processes |

| Chlorpromazine | Clathrin-mediated endocytosis |

| Amiloride | Macropinocytosis |

This table lists general inhibitors and is not based on studies of 3-(4-Aminophenyl)-3-methylbutanoic acid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-(4-Aminophenyl)-3-methylbutanoic acid. These calculations can elucidate the distribution of electrons within the molecule, which is key to its chemical properties and reactivity.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electron-donating and electron-accepting capabilities of a molecule. The HOMO represents the orbital from which an electron is most likely to be removed, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov

For 3-(4-Aminophenyl)-3-methylbutanoic acid, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, specifically the nitrogen atom of the amino group and the aromatic ring. The LUMO, conversely, would likely be distributed over the carboxylic acid group, which is electron-withdrawing. The presence of functional groups that cause steric hindrance can also influence the HOMO-LUMO gap. nih.gov

Table 1: Representative HOMO-LUMO Energy Values for Aromatic Amines and Carboxylic Acids

| Functional Group | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Aniline (B41778) | -5.1 | -0.2 | 4.9 |

| Benzoic Acid | -6.8 | -1.5 | 5.3 |

| Conceptual values for 3-(4-Aminophenyl)-3-methylbutanoic acid | -5.5 | -0.8 | 4.7 |

Note: The values for 3-(4-Aminophenyl)-3-methylbutanoic acid are illustrative and would require specific DFT calculations for precise determination.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. wuxiapptec.com

In the MEP of 3-(4-Aminophenyl)-3-methylbutanoic acid, the following features would be anticipated:

Negative Potential (Red/Yellow): These regions, rich in electrons, would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group. These are the most likely sites for electrophilic attack. wuxiapptec.com

Positive Potential (Blue): Electron-deficient regions, indicated by blue, would be found around the hydrogen atoms of the carboxylic acid and the amino group. wuxiapptec.com These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon backbone and the aromatic ring would exhibit more neutral potential.

Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like 3-(4-Aminophenyl)-3-methylbutanoic acid, with several rotatable bonds, a multitude of conformations are possible. The study of its conformational landscape helps identify the most stable, low-energy conformers, which are the most likely to be populated at a given temperature. fiveable.me

Molecular Mechanics and Force Field Development

For large systems or long-timescale simulations, quantum chemical calculations can be computationally expensive. Molecular mechanics (MM) offers a more efficient alternative by using classical physics to model the interactions between atoms. mdpi.com In MM, molecules are described by a force field, which is a set of parameters and potential energy functions that define the energy of a given conformation.

A specific force field for 3-(4-Aminophenyl)-3-methylbutanoic acid would need to be developed or adapted from existing force fields (e.g., AMBER, CHARMM). This would involve parameterizing the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum chemical calculations. Once a reliable force field is established, it can be used in molecular dynamics simulations to study the dynamic behavior of the molecule over time.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can provide valuable insights into the reactivity of 3-(4-Aminophenyl)-3-methylbutanoic acid. The HOMO-LUMO gap, as discussed earlier, gives a general indication of reactivity. nih.gov Furthermore, the MEP surface can pinpoint the specific atoms most likely to participate in chemical reactions. researchgate.net

More advanced computational methods can be used to model entire reaction pathways. For instance, the acylation of the amino group or the esterification of the carboxylic acid group could be simulated. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics, thereby predicting the most favorable reaction pathways.

In Silico Design of Analogues and Derivatives

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties. rsc.org Starting with the scaffold of 3-(4-Aminophenyl)-3-methylbutanoic acid, computational methods can be used to explore how structural modifications would affect its properties. For example, researchers could investigate:

Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring would alter the electronic properties of the molecule, which could be predicted using HOMO-LUMO and MEP analysis. researchgate.netresearchgate.net

Alterations to the alkyl chain: Varying the length or branching of the butanoic acid chain could impact the molecule's flexibility and conformational preferences.

By screening a virtual library of analogues, computational chemists can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new compounds with enhanced activity or improved properties. nih.govnih.govmdpi.com

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of 3-(4-Aminophenyl)-3-methylbutanoic acid from complex mixtures, such as reaction workups or biological matrices. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-(4-Aminophenyl)-3-methylbutanoic acid. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. chemmethod.com Method development involves the systematic optimization of several parameters to achieve adequate separation from impurities with good peak shape and reasonable analysis time. pensoft.netresearchgate.net

A typical RP-HPLC method would utilize a C18 stationary phase, which provides effective retention for the moderately polar compound. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). chemmethod.comnih.gov The pH of the aqueous component is a critical parameter, as it influences the ionization state of both the amino and carboxylic acid functional groups, thereby affecting retention and peak shape. Using a buffer, such as a phosphate (B84403) buffer, or an ion-pairing agent like trifluoroacetic acid (TFA), helps to ensure consistent ionization and improve chromatographic performance. chemmethod.comnih.gov Isocratic elution, where the mobile phase composition remains constant, can be used for simple purity assays, while gradient elution, where the organic modifier concentration is increased during the run, is employed for separating complex mixtures of impurities. chemmethod.comnih.gov Detection is typically achieved using a UV-Visible detector, as the phenyl group in the molecule provides strong chromophoric activity. pensoft.netnih.gov

Table 1: Typical RP-HPLC Method Parameters for Analysis of Aromatic Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size | Provides hydrophobic retention mechanism for separation. nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Organic modifier elutes the compound; TFA acts as an ion-pairing agent to improve peak shape. chemmethod.comnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple assays; gradient for complex impurity profiles. chemmethod.comnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences resolution. nih.gov |

| Column Temperature | 25-30 °C | Affects viscosity and retention; maintained for reproducibility. pensoft.net |

| Detection | UV at ~230-260 nm | The aromatic ring allows for sensitive detection at these wavelengths. chemmethod.com |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. nih.gov |

Validation of the developed HPLC method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). chemmethod.commdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, 3-(4-Aminophenyl)-3-methylbutanoic acid, with its polar amino and carboxylic acid groups, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To make it suitable for GC analysis, the compound must first be chemically modified in a process called derivatization. researchgate.neth-brs.de

Derivatization converts the polar N-H and O-H bonds into less polar, more volatile groups, which reduces peak tailing and improves chromatographic separation. researchgate.neth-brs.de This is typically achieved by reacting the analyte with a derivatizing agent that targets the active hydrogens in the amino and carboxyl functions. The resulting derivatives, often esters and/or amides, are sufficiently volatile and stable for GC analysis. jfda-online.com The choice of derivatization reagent is critical and depends on the specific functional groups present. researchgate.net For a compound with both an amine and a carboxylic acid, a common approach is silylation or acylation.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable trifluoroacetamide (B147638) derivative. This process, often used for aminoindanes and other amines, significantly improves chromatographic behavior. researchgate.neth-brs.de

Esterification followed by Acylation: The carboxylic acid can be converted to a methyl ester (e.g., using methanolic HCl) or other simple alkyl ester, followed by acylation of the amino group.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can simultaneously derivatize both the carboxylic acid and the amino group to form trimethylsilyl (B98337) (TMS) esters and TMS-amines, respectively.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.govh-brs.de

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Amine (-NH2), Hydroxyl (-OH) | N-Trifluoroacetyl, O-Trifluoroacetyl |

| Heptafluorobutyric Anhydride (HFBA) | Amine (-NH2), Hydroxyl (-OH) | N-Heptafluorobutyryl, O-Heptafluorobutyryl researchgate.net | |

| Esterifying Agents | Methanolic HCl | Carboxylic Acid (-COOH) | Methyl Ester |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH), Amine (-NH2) | Trimethylsilyl (TMS) Ester, TMS-Amine |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Amine (-NH2) | N-Trifluoroacetyl researchgate.net |

The carbon atom at position 3 of 3-(4-Aminophenyl)-3-methylbutanoic acid is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.gov

Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used. nih.govnih.gov Columns like Chiralpak® and Chiralcel® fall into this category. Other types of CSPs include Pirkle-type (donor-acceptor) phases and protein-based columns.

Method development for chiral separations involves screening different combinations of CSPs and mobile phases. nih.gov Separations can be achieved in normal-phase, reversed-phase, or polar organic modes. nih.govsigmaaldrich.com

Normal-Phase Mode: Often uses mobile phases consisting of alkanes (like n-hexane) mixed with an alcohol (like isopropanol (B130326) or ethanol). nih.gov

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. sigmaaldrich.com

Polar Organic Mode: Uses polar solvents such as methanol or acetonitrile, sometimes with additives like acids or bases to improve peak shape and resolution. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase system is empirical and requires systematic screening to find the optimal conditions for resolving the enantiomers of 3-(4-Aminophenyl)-3-methylbutanoic acid. nih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Example Commercial Names | Description | Separation Principle |

|---|---|---|---|

| Polysaccharide-based (Immobilized) | Chiralpak® IA, IB, IC, IG | Amylose or cellulose derivatives covalently bonded to silica. Compatible with a wide range of solvents. nih.govnih.gov | Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer. |

| Polysaccharide-based (Coated) | Chiralcel® OD-H, Chiralpak® AD-H | Amylose or cellulose derivatives physically coated onto the silica support. Limited solvent compatibility. nih.gov | Similar to immobilized phases, but solvent choice is restricted to prevent stripping the coating. |

| Pirkle-type (π-acid/π-base) | (R,R) Whelk-O1 | A π-electron acceptor or donor molecule bonded to silica. | Forms diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking. |

| Macrocyclic Glycopeptide | CHIROBIOTIC® V, T | Antibiotics like vancomycin (B549263) or teicoplanin bonded to silica. sigmaaldrich.com | Multiple interaction mechanisms including inclusion complexing, hydrogen bonding, and ionic interactions. sigmaaldrich.com |

Spectroscopic Characterization Methods (for structural elucidation in research)

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of molecules. For 3-(4-Aminophenyl)-3-methylbutanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms can be established.

For 3-(4-Aminophenyl)-3-methylbutanoic acid, the following signals would be expected:

¹H NMR Spectrum:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will appear as a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the amino group (H-2', H-6') would be upfield compared to the protons meta to the amino group (H-3', H-5'). chemicalbook.com

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the chiral center would likely appear as a singlet, or if they are diastereotopic, as a pair of doublets (an AB quartet).

Methyl Protons (-CH₃): The two methyl groups attached to the chiral center are chemically equivalent and will appear as a sharp singlet, integrating to six protons.

Labile Protons (-NH₂ and -COOH): The amine and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. They may not be observed if a deuterated solvent like D₂O is used, as they will exchange with deuterium. hmdb.ca

¹³C NMR Spectrum:

The spectrum will show distinct signals for each unique carbon atom. The carboxylic acid carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the typical 110-150 ppm range, with carbons attached to the nitrogen appearing further downfield. The quaternary carbon of the chiral center, the methylene carbon, and the methyl carbons will appear in the aliphatic region of the spectrum. spectrabase.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Aminophenyl)-3-methylbutanoic acid

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | 10-12 (broad s) | ~175-180 |

| Aromatic C-H (meta to -NH₂) | ~7.0-7.2 (d) | ~128-130 |

| Aromatic C-H (ortho to -NH₂) | ~6.6-6.8 (d) | ~114-116 |

| -NH₂ | 3-5 (broad s) | N/A |

| -CH₂- | ~2.5-2.7 (s) | ~45-50 |

| Quaternary C | N/A | ~40-45 |

| -C(CH₃)₂ | ~1.3-1.5 (s) | ~25-30 |

| Aromatic C-NH₂ | N/A | ~145-148 |

| Aromatic C-C(CH₃)₂ | N/A | ~135-138 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov For a polar molecule like 3-(4-Aminophenyl)-3-methylbutanoic acid (C₁₁H₁₅NO₂, MW = 193.24 g/mol ), electrospray ionization (ESI) is a common and suitable ionization technique. biosynth.comchemscene.com

In positive-ion ESI-MS, the molecule is expected to readily protonate at the basic amino group, yielding a pseudomolecular ion [M+H]⁺ at an m/z value of approximately 194.2. In negative-ion mode, deprotonation of the carboxylic acid would yield an [M-H]⁻ ion at m/z 192.2.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's identity. Key fragmentations for the [M+H]⁺ ion might include:

Loss of formic acid (HCOOH): A common fragmentation for β-amino acids, leading to a loss of 46 Da.

Loss of the carboxyl group (-COOH): Cleavage resulting in a loss of 45 Da.

Cleavage of the C-C bond alpha to the ring: Benzylic cleavage is a favorable fragmentation pathway.

For GC-MS analysis of a derivative (e.g., a trifluoroacetylated derivative), the fragmentation pattern would be dominated by ions characteristic of the derivative itself, which can be useful for confirming the identity of specific isomers. researchgate.netmdpi.com

Table 5: Predicted ESI-MS Ions for 3-(4-Aminophenyl)-3-methylbutanoic acid

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 194.2 | Pseudomolecular ion (protonated molecule) in positive mode. |

| [M-H]⁻ | 192.2 | Pseudomolecular ion (deprotonated molecule) in negative mode. |

| [M+Na]⁺ | 216.2 | Sodium adduct, common in ESI-MS. |

| [M+H - H₂O]⁺ | 176.2 | Fragment from loss of water. |

| [M+H - COOH]⁺ | 149.2 | Fragment from loss of the carboxyl group. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the elucidation of molecular structures, particularly for identifying key functional groups within a compound. For 3-(4-Aminophenyl)-3-methylbutanoic acid, these methods provide critical information regarding its aromatic, amine, and carboxylic acid moieties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. The expected IR absorption bands for 3-(4-Aminophenyl)-3-methylbutanoic acid are detailed in the table below. The presence of a primary aromatic amine, a carboxylic acid, and a substituted benzene ring gives rise to a complex and informative spectrum.

The O-H stretch of the carboxylic acid is typically very broad, often spanning from 2500 to 3300 cm⁻¹, and can overlap with other stretching vibrations. The N-H stretching of the primary amine usually appears as two distinct peaks in the range of 3300-3500 cm⁻¹. psu.edu The strong absorption from the carbonyl group (C=O) of the carboxylic acid is expected around 1700 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below this value. vscht.cz The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of peaks corresponding to various bending vibrations and C-C and C-O stretches, which are unique to the molecule.

Predicted Infrared (IR) Absorption Bands for 3-(4-Aminophenyl)-3-methylbutanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, Sharp (two peaks) |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 2850-2960 | Medium to Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C Stretch | 1500-1600 | Medium |

| Amine | N-H Bend | 1580-1650 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 800-850 | Strong (para-disubstituted) |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the types of chromophores present. For 3-(4-Aminophenyl)-3-methylbutanoic acid, the primary chromophore is the aminophenyl group.

Aromatic compounds typically exhibit one or more absorption bands in the UV region. The presence of an amino group (an auxochrome) attached to the benzene ring shifts the absorption to longer wavelengths (a bathochromic shift) and increases the absorption intensity. It is expected that 3-(4-Aminophenyl)-3-methylbutanoic acid will show characteristic absorption bands related to the π → π* transitions of the benzene ring. science-softcon.de The exact position of these bands can be influenced by the solvent polarity. biointerfaceresearch.com

Predicted UV-Vis Absorption Maxima for 3-(4-Aminophenyl)-3-methylbutanoic acid in a Non-polar Solvent

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~200-220 |

| π → π* | Aminophenyl Group | ~230-250 |

| n → π* | Aminophenyl Group | ~280-300 |

Advanced Hyphenated Techniques in Research

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like 3-(4-Aminophenyl)-3-methylbutanoic acid. In a research setting, LC-MS can be employed for the quantification of this compound in various matrices, such as biological fluids or reaction mixtures. nih.gov

The separation is typically achieved using reversed-phase liquid chromatography (RP-LC) with a C18 column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

For detection, electrospray ionization (ESI) is a common choice, which can be operated in either positive or negative ion mode. In positive ion mode, the molecule would be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be detected as the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity through techniques like multiple reaction monitoring (MRM). acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Direct analysis of 3-(4-Aminophenyl)-3-methylbutanoic acid by GC-MS is challenging due to its low volatility and polar functional groups. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. colostate.edu

A common derivatization strategy involves silylation, for example, with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the acidic proton of the carboxylic acid and the protons of the amine group into their corresponding silyl (B83357) derivatives. nih.govnorthwestern.edu Another approach is esterification of the carboxylic acid group followed by acylation of the amine group. The resulting derivative can then be analyzed by GC-MS, providing excellent chromatographic resolution and mass spectral data for identification and quantification. mdpi.com

NMR-Based Metabolomics in Model Systems (e.g., animal rumen fluid)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to obtain a comprehensive profile of small molecules in a biological sample. mdpi.com In the context of research involving animal rumen fluid, ¹H-NMR can be used to identify and quantify a wide range of metabolites, providing insights into microbial metabolism and the effects of diet. nih.govkoreascience.kr

While direct studies on 3-(4-Aminophenyl)-3-methylbutanoic acid in rumen fluid may not be widely reported, NMR-based metabolomics has been successfully used to detect and quantify various aromatic compounds and amino acids in this complex matrix. nih.govresearchgate.net For instance, studies have identified metabolites such as 3-phenylpropionate (B1229125) and phenylacetate (B1230308) in rumen fluid, which are structurally related to the target compound. nih.gov

In a typical ¹H-NMR experiment on a rumen fluid extract, the sample is prepared in a buffered D₂O solution. The resulting spectrum contains a multitude of signals, and specific metabolites are identified based on their characteristic chemical shifts and coupling patterns. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to resolve overlapping signals and confirm structural assignments. The quantitative analysis of the identified metabolites can reveal changes in metabolic pathways in response to different experimental conditions.

Applications and Emerging Research Directions

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

3-(4-Aminophenyl)-3-methylbutanoic acid is recognized as a versatile molecular scaffold or building block in organic synthesis. biosynth.com Building blocks are foundational molecular units used in the construction of more complex chemical structures. whiterose.ac.ukresearchgate.net The dual functionality of this compound—a nucleophilic aromatic amine and a carboxylic acid—allows for a wide range of chemical transformations.

The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These salts are highly versatile intermediates for introducing a variety of functional groups onto the aromatic ring. The carboxylic acid moiety can be converted into esters, amides, acid chlorides, or reduced to an alcohol, providing numerous pathways for molecular elaboration. researchgate.net

The strategic advantage of using a building block like 3-(4-Aminophenyl)-3-methylbutanoic acid lies in its ability to introduce a specific and structurally rigid fragment into a target molecule. This is particularly valuable in medicinal chemistry for creating libraries of compounds with diverse functionalities for drug discovery programs. whiterose.ac.uk The synthesis of complex molecules often involves a sequence-dependent approach where pre-functionalized building blocks are combined in a controlled manner. nih.govnih.gov While the synthesis of complex carboxylic acids can present stereochemical and functional group compatibility challenges, the use of well-defined building blocks helps to streamline these intricate processes. nih.gov

Table 1: Functional Group Transformations of 3-(4-Aminophenyl)-3-methylbutanoic acid

| Functional Group | Reaction Type | Product Class |

|---|---|---|

| Aromatic Amine | Acylation | Amides |

| Aromatic Amine | Diazotization | Diazonium Salts |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

Role in Materials Science and Polymer Chemistry

The distinct functional groups of 3-(4-Aminophenyl)-3-methylbutanoic acid make it a promising candidate for applications in materials science, particularly in the synthesis of polymers and coordination compounds.

Molecules containing both an amine and a carboxylic acid functionality are the fundamental monomers for the synthesis of polyamides. Through polycondensation reactions, 3-(4-Aminophenyl)-3-methylbutanoic acid can, in principle, polymerize to form a polyamide chain. The aromatic ring and the gem-dimethyl group would be incorporated into the polymer backbone, likely imparting properties such as thermal stability and rigidity.

The synthesis of high-performance polymers often relies on monomers that can form strong intermolecular interactions, such as hydrogen bonding, which is a characteristic feature of polyamides. mdpi.com While specific studies on the polymerization of 3-(4-Aminophenyl)-3-methylbutanoic acid are not extensively documented, its structure is analogous to other monomers used in the production of specialty polymers. mdpi.com The process would involve linking the carboxylic acid of one monomer with the amine group of another, releasing water in a step-growth polymerization mechanism.

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. egyankosh.ac.in The ability of 3-(4-Aminophenyl)-3-methylbutanoic acid to act as a ligand stems from the presence of electron-donating nitrogen (from the amino group) and oxygen (from the carboxylate group) atoms. These atoms can coordinate with a variety of metal ions. nih.gov

This molecule can function as a bidentate ligand, forming a stable chelate ring with a metal center. nih.gov The formation of such metal complexes can significantly alter the physical and chemical properties of both the metal and the ligand, leading to applications in areas such as catalysis, magnetic materials, and sensing. nih.govnih.govnih.gov The interaction of aromatic amino acids with metal complexes has been shown to be driven by a combination of electrostatic forces, hydrogen bonding, and π-stacking interactions, all of which are possible with 3-(4-Aminophenyl)-3-methylbutanoic acid. mdpi.comscirp.org The resulting coordination compounds can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. researchgate.net

Table 2: Potential Coordination Modes

| Donor Atoms | Ligand Type | Potential Metal Ions |

|---|---|---|

| N (amine), O (carboxylate) | Bidentate chelating | Cu(II), Ni(II), Zn(II), Co(II) |

| O (carboxylate) | Monodentate | Various transition metals |

Applications in Catalysis and Organic Transformations

The structural features of 3-(4-Aminophenyl)-3-methylbutanoic acid suggest its potential use in catalysis. The amine and carboxylic acid groups can act as basic and acidic sites, respectively, potentially enabling it to function as a bifunctional organocatalyst. Carboxylic acids are known to participate in various catalytic processes. researchgate.net

Furthermore, the ligand properties of this compound allow for the synthesis of metal complexes that could possess catalytic activity. By coordinating with a catalytically active metal, the ligand can modulate the metal's reactivity, selectivity, and stability. For example, chiral ligands are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, a critical need in the pharmaceutical industry. orgsyn.org While this specific molecule is not chiral, derivatives of it could be designed for such purposes. The amine group also provides a handle for attaching the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Development of Probes and Reporter Molecules

Chemical probes are small molecules used to study and manipulate biological systems, while reporter molecules are used to signal the presence or state of a specific target. nih.govchemicalprobes.org The structure of 3-(4-Aminophenyl)-3-methylbutanoic acid is suitable for development into such tools. The aromatic amine can be readily modified to attach fluorophores, biotin, or other reporter groups. biosynth.com For instance, the amine can react with isothiocyanates (like FITC) or activated esters (like NHS-biotin) to form labeled conjugates.

Such labeled molecules can be used in a variety of biological assays. For example, if the core structure of 3-(4-Aminophenyl)-3-methylbutanoic acid is found to bind to a specific protein, a fluorescently labeled version could be used to visualize the protein's location in cells via microscopy. The development of chemical probes often starts from a "fragment" or scaffold that shows initial binding activity, which is then optimized for potency and selectivity. nih.gov The bifunctional nature of this compound allows for systematic chemical modifications to explore structure-activity relationships and develop highly specific probes. nih.gov

Future Research Perspectives and Challenges for the Compound Class

The future of compounds like 3-(4-Aminophenyl)-3-methylbutanoic acid is tied to the broader trends in chemical synthesis and materials science. A significant challenge lies in the efficient and scalable synthesis of such multifunctional building blocks. nih.govresearchgate.net Developing synthetic routes that are both high-yielding and environmentally benign remains a key objective for process chemists.

Future research will likely focus on expanding the library of derivatives based on this scaffold to explore new applications. For example, derivatization of the amine and carboxylic acid groups could lead to novel polymers with tailored properties, new ligands for creating advanced coordination complexes, or a new class of biologically active molecules. nih.gov There is a growing interest in creating three-dimensional building blocks for medicinal chemistry to access novel chemical space and improve the pharmacokinetic properties of drug candidates. whiterose.ac.uk The non-planar structure of 3-(4-Aminophenyl)-3-methylbutanoic acid makes it an attractive starting point for such endeavors.

Further investigations into its polymerization behavior, its coordination chemistry with a wider range of metals, and its potential as an organocatalyst or a precursor to catalysts will open up new avenues for this versatile compound. The integration of computational modeling with experimental work could accelerate the discovery of new materials and molecules derived from this promising chemical entity.

Conclusion and Future Outlook

Synthesis of Key Research Findings on 3-(4-Aminophenyl)-3-methylbutanoic Acid

Research on 3-(4-Aminophenyl)-3-methylbutanoic acid has primarily been limited to its fundamental identification and characterization. The compound is cataloged with the CAS Number 42288-10-8. biosynth.com Its chemical structure and basic properties have been determined and are summarized in the table below.

Table 1: Physicochemical Properties of 3-(4-Aminophenyl)-3-methylbutanoic acid

| Property | Value | Source |

| CAS Number | 42288-10-8 | biosynth.com |

| Molecular Formula | C₁₁H₁₅NO₂ | biosynth.com |

| Molecular Weight | 193.24 g/mol | biosynth.com |

| Melting Point | 134 °C | biosynth.com |

| Canonical SMILES | CC(C)(CC(=O)O)C1=CC=C(C=C1)N | biosynth.com |

| InChIKey | FAVPPLZVRVZYPY-UHFFFAOYSA-N | uni.lu |

This table is interactive. Click on the headers to sort the data.

The compound is recognized as a versatile small molecule scaffold and building block in chemical synthesis. biosynth.com Its hydrochloride salt form, 3-(4-aminophenyl)-3-methylbutanoic acid hydrochloride (CAS No: 2995275-29-9), is also commercially available. Beyond these fundamental data points, detailed studies on its synthesis pathways, reactivity, and potential applications are not widely published in peer-reviewed scientific journals.

While research exists on structurally similar compounds, such as other aminophenylalkanoic acids and their derivatives which have been investigated for antimicrobial and anticancer activities, these findings cannot be directly extrapolated to 3-(4-Aminophenyl)-3-methylbutanoic acid. mdpi.commdpi.com The specific placement of the amino group and the gem-dimethyl group on the butanoic acid chain creates a unique chemical entity whose properties and biological activities remain largely uncharacterized.

Identification of Remaining Research Gaps and Unexplored Areas

The most significant finding regarding 3-(4-Aminophenyl)-3-methylbutanoic acid is the vast expanse of unexplored research areas. The current body of scientific literature presents considerable gaps in our knowledge:

Synthesis Methodologies: There is a lack of detailed, published, and optimized synthetic routes for the preparation of 3-(4-Aminophenyl)-3-methylbutanoic acid. While it is available from commercial suppliers, the underlying synthetic chemistry is not a subject of academic or industrial research publications.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic data (e.g., detailed NMR, IR, Mass Spectrometry analysis) and single-crystal X-ray diffraction data are not readily available in the public domain. Such data are crucial for a complete understanding of its three-dimensional structure and electronic properties.

Pharmacological and Toxicological Profile: The biological activity of 3-(4-Aminophenyl)-3-methylbutanoic acid remains almost entirely uninvestigated. There are no published studies on its pharmacological effects, potential therapeutic applications, or its toxicological profile.

Material Science Applications: The potential use of this compound as a monomer or a building block in polymer chemistry or material science has not been explored.

Comparative Studies: No research has been published comparing the properties and activities of 3-(4-Aminophenyl)-3-methylbutanoic acid with its isomers or other closely related aminophenylalkanoic acids.

Future Directions in Fundamental and Applied Research

The identified research gaps directly point toward a number of promising future research directions. These can be broadly categorized into fundamental and applied research.

Fundamental Research:

Development and Optimization of Synthetic Routes: A primary focus should be the development and publication of efficient, scalable, and cost-effective synthesis methods for 3-(4-Aminophenyl)-3-methylbutanoic acid. This would make the compound more accessible for further research.

Comprehensive Characterization: Detailed spectroscopic and crystallographic studies are essential to fully elucidate the compound's structural and electronic characteristics.

Exploration of Chemical Reactivity: Systematic studies of its reactivity at the amino and carboxylic acid functional groups would provide valuable insights for its use as a chemical intermediate.

Applied Research:

Biological Screening: A broad-based biological screening of 3-(4-Aminophenyl)-3-methylbutanoic acid and its simple derivatives is warranted. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities, given the activities observed in related compounds.

Medicinal Chemistry Scaffolding: The compound could be utilized as a scaffold in medicinal chemistry to generate libraries of new molecules for drug discovery programs. The unique spatial arrangement of its functional groups may lead to novel pharmacophores.

Polymer and Materials Science: Investigation into its potential as a monomer for the synthesis of novel polyamides or other polymers could open up new avenues in materials science. The rigid phenyl group and the flexible butanoic acid chain could impart interesting properties to resulting polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Aminophenyl)-3-methylbutanoic acid, and how can purity be optimized?

- Methodology : A common approach involves catalytic hydrogenation of intermediates, such as reducing benzyl-protected precursors using palladium on carbon (Pd/C) under hydrogen atmosphere (e.g., 5 hours at room temperature). Post-reaction purification via solvent distillation under reduced pressure and recrystallization (e.g., hexane/EtOH mixtures) enhances purity . Alternative routes may employ coupling reactions, such as carbodiimide-mediated amidation, with yields quantified via LC-MS or NMR .

Q. How should researchers characterize the compound’s structure and purity?

- Methodology :

- Structural confirmation : Use H NMR (200–400 MHz in DMSO-) to verify aromatic proton environments and methyl/amine groups. For example, δ = 3.86 ppm (s) corresponds to methoxy or methyl protons in related analogs .

- Purity assessment : HPLC with UV detection (e.g., 254 nm) or LC-MS (e.g., Measurement Condition F with retention time 0.82 min) ensures >95% purity. Melting point analysis (165–170°C) provides additional validation .

Q. What are the key solubility considerations for in vitro assays?

- Methodology : The compound’s carboxylic acid group enables solubility in polar solvents (e.g., DMSO, ethanol). For aqueous buffers, adjust pH to >4.5 to deprotonate the carboxylate, enhancing solubility. Pre-solubilization in DMSO (e.g., 10 mM stock) followed by dilution in assay buffers is recommended .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate stereochemistry?

- Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries or catalysts) during key steps like esterification or amidation. For example, (S)-selective enzymes or ligands in hydrogenation reactions yield enantiopure products. Validate using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. Comparative retention times with racemic mixtures confirm enantiomeric excess .

Q. What strategies improve compound stability under physiological conditions for in vivo studies?

- Methodology :

- Salt formation : Convert the free acid to a hydrochloride salt (stable at 0–6°C) to enhance shelf life .

- Prodrug design : Synthesize ester derivatives (e.g., ethyl or tert-butyl esters) to mask the carboxylate, improving metabolic stability. Hydrolyze in vivo via esterases .

- Storage : Lyophilize and store at -20°C under inert gas to prevent degradation .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Methodology : Cross-validate using orthogonal techniques:

- Repeat synthesis under standardized conditions (e.g., 45°C for 1 hour) .

- Compare NMR data with computational predictions (e.g., InChI codes or DFT simulations) .

- Perform elemental analysis to confirm empirical formula consistency .

Q. What in vitro neuroprotection models are suitable for evaluating this compound?

- Methodology :

- Oxidative stress models : Treat neuronal cell lines (e.g., SH-SY5Y) with HO or glutamate, and measure viability via MTT assay. Pre-incubate cells with 1–10 µM compound to assess protection .

- Mitochondrial function : Use JC-1 staining to monitor membrane potential changes in primary neurons exposed to rotenone .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Derivatization : Modify the aminophenyl group (e.g., halogenation or methoxy substitution) to assess impact on receptor binding. For example, 2-(4-Methoxyphenyl)-3-methylbutanoic acid analogs show altered pKa (4.41 ± 0.10) and solubility .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.